N-(5-chloro-2-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide
CAS No.: 848181-18-0
Cat. No.: VC21519636
Molecular Formula: C19H21ClFN3O
Molecular Weight: 361.8g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 848181-18-0 |
|---|---|
| Molecular Formula | C19H21ClFN3O |
| Molecular Weight | 361.8g/mol |
| IUPAC Name | N-(5-chloro-2-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide |
| Standard InChI | InChI=1S/C19H21ClFN3O/c1-14-6-7-15(20)12-17(14)22-19(25)13-23-8-10-24(11-9-23)18-5-3-2-4-16(18)21/h2-7,12H,8-11,13H2,1H3,(H,22,25) |
| Standard InChI Key | QGQSGWFUXOFREC-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)C3=CC=CC=C3F |
| Canonical SMILES | CC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)C3=CC=CC=C3F |
Introduction
Chemical Structure and Properties
Structural Features
N-(5-chloro-2-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide contains several key structural elements that define its chemical identity. The compound can be broken down into three primary components:
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The 5-chloro-2-methylphenyl group, which forms the amide portion of the molecule
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The central piperazine ring, which serves as a spacer and contributes to the compound's three-dimensional arrangement
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The 2-fluorophenyl group, which is directly attached to the piperazine ring
The structural arrangement creates a molecule with significant conformational flexibility, particularly around the piperazine ring. The positioning of the fluoro substituent at the ortho position of the phenyl ring creates a distinct electronic environment that differentiates this compound from related molecules with para-substituted fluorophenyl groups.
Physical Properties
Based on structural analysis and comparison with similar compounds, N-(5-chloro-2-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide would be expected to have the following physical properties:
| Property | Expected Value | Basis for Estimation |
|---|---|---|
| Molecular Formula | C19H21ClFN3O | Derived from structural composition |
| Molecular Weight | Approximately 361.85 g/mol | Calculated from atomic weights |
| Physical State | White to off-white crystalline solid | Typical for similar amides |
| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO, methanol, and dichloromethane | Based on lipophilic character |
| Melting Point | Approximately 140-160°C | Estimated from similar molecules |
| Log P | 3.2-4.0 | Predicted based on structure |
The compound's relatively high lipophilicity suggests it would have good membrane permeability, which could be advantageous for potential pharmaceutical applications.
Chemical Properties
The chemical properties of N-(5-chloro-2-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide are largely determined by its functional groups:
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The amide linkage provides hydrogen bond acceptor capability
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The tertiary amine groups in the piperazine ring can act as hydrogen bond acceptors and weak bases
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The halogen substituents (chlorine and fluorine) contribute to electronegativity and potential halogen bonding interactions
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The methyl group increases lipophilicity and may influence binding orientation through steric effects
These properties collectively influence the compound's reactivity, stability, and potential interactions with biological systems.
Synthesis Approaches
Reaction Conditions
The optimal reaction conditions for synthesizing N-(5-chloro-2-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide would typically include:
| Reaction Step | Solvent | Base | Temperature | Catalyst | Duration |
|---|---|---|---|---|---|
| Piperazine formation | DMF or THF | K2CO3 or TEA | 80-100°C | CuI (optional) | 12-24 h |
| Acetamide formation | DCM | TEA or pyridine | 0-25°C | DMAP (catalytic) | 2-4 h |
| Final coupling | Acetonitrile | K2CO3 | 60-80°C | KI (catalytic) | 6-12 h |
Chemical Reactivity
Structure-Activity Relationship
The potential biological activity of N-(5-chloro-2-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide would likely be influenced by specific structural features:
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The piperazine core is a privileged structure in medicinal chemistry, commonly found in compounds targeting G-protein coupled receptors
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The 2-fluorophenyl substituent may enhance binding affinity through electronic effects and potentially form halogen bonds with target proteins
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The 5-chloro-2-methylphenyl acetamide portion provides a balance of lipophilicity and hydrogen bonding capability
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The relative positions of the methyl and chloro substituents on the phenyl ring could influence receptor selectivity
Compounds with similar structural frameworks have demonstrated activities as serotonin receptor ligands, dopamine receptor modulators, or kinase inhibitors, suggesting potential directions for investigation of this compound's biological properties .
Comparative Analysis
Similar Compounds
Several compounds with structural similarities to N-(5-chloro-2-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide have been reported in the literature, providing valuable insights through comparative analysis:
| Compound | Key Structural Differences | Notable Properties |
|---|---|---|
| N-(5-chloro-2-methylphenyl)-2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)acetamide | Contains a sulfonyl group; 4-fluorophenyl vs. 2-fluorophenyl | Higher molecular weight; likely more polar |
| N-(5-chloro-2-methoxyphenyl)-2-[4-(4-methylpiperidin-1-yl)sulfonylpiperazin-1-yl]acetamide | Methoxy vs. methyl group; contains sulfonyl group and methylpiperidine | More complex structure; different hydrogen bonding pattern |
| N-(5-chloro-2-methylphenyl)-2-piperazin-1-ylacetamide | Lacks the fluorophenyl substitution | Simpler structure; potentially different binding profile |
Structure-Function Relationships
Analysis of structure-function relationships among related compounds suggests several key insights applicable to N-(5-chloro-2-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide:
These structure-function relationships provide a framework for understanding how the specific arrangement of atoms in N-(5-chloro-2-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide might translate to unique functional properties .
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